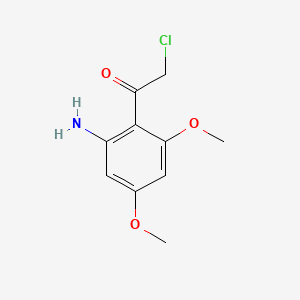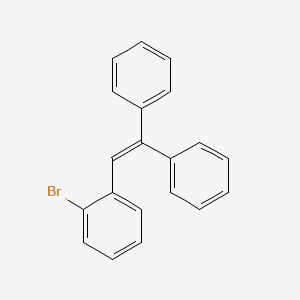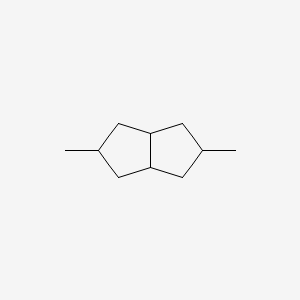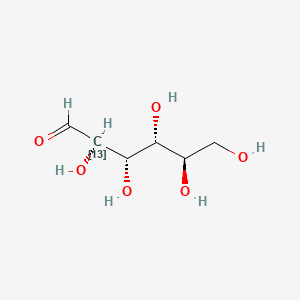
Lutetium (Lu) Sputtering Targets
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lutetium is a silvery-white rare-earth metal and the last element in the lanthanide series. It has an atomic number of 71 and is symbolized as Lu. Lutetium is not particularly abundant in nature but is more common in the earth’s crust than silver. It is primarily found in association with the yttrium element. Lutetium sputtering targets are used in various deposition processes, including semiconductor deposition, chemical vapor deposition (CVD), and physical vapor deposition (PVD) for display and optical applications .
准备方法
Synthetic Routes and Reaction Conditions: Lutetium sputtering targets are typically produced by high-temperature reduction of lutetium oxide (Lu₂O₃) with calcium or other reducing agents. The reduction process is carried out in a vacuum or inert atmosphere to prevent oxidation. The resulting lutetium metal is then purified through distillation or zone refining to achieve high purity levels required for sputtering targets .
Industrial Production Methods: In industrial settings, lutetium sputtering targets are manufactured by melting high-purity lutetium metal and casting it into the desired shape. The cast metal is then machined to precise dimensions and bonded to a backing plate if necessary. The final product is characterized by its high density and small average grain size, which are crucial for efficient sputtering processes .
化学反应分析
Types of Reactions: Lutetium primarily exhibits the +3 oxidation state in its compounds. It undergoes various chemical reactions, including:
Oxidation: Lutetium reacts with oxygen to form lutetium oxide (Lu₂O₃).
Reduction: Lutetium can be reduced from its oxide form using reducing agents like calcium.
Substitution: Lutetium can form various compounds by substituting other elements in chemical reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Calcium or other strong reducing agents in a vacuum or inert atmosphere.
Substitution: Various halogens and other reactive elements under controlled conditions.
Major Products:
Lutetium Oxide (Lu₂O₃): Formed by oxidation.
Lutetium Halides: Formed by substitution reactions with halogens.
科学研究应用
Lutetium sputtering targets have a wide range of applications in scientific research:
Chemistry: Used in the synthesis of high-purity lutetium compounds and catalysts for various chemical reactions.
Biology and Medicine: Lutetium-177, a radioactive isotope, is used in targeted radiotherapy for treating certain types of cancer. .
Industry: Utilized in the production of thin films for semiconductors, LED devices, and photovoltaic cells.
作用机制
The mechanism of action of lutetium compounds, particularly lutetium-177, involves targeting specific molecular pathways. In medical applications, lutetium-177 is conjugated with peptides that bind to specific receptors on tumor cells. Once bound, the radioactive lutetium delivers beta radiation to the tumor cells, causing DNA damage and cell death. This targeted approach minimizes damage to surrounding healthy tissues .
相似化合物的比较
Lutetium shares similarities with other lanthanides but also has unique properties:
Similar Compounds: Lanthanum, cerium, and ytterbium are some of the lanthanides with similar chemical properties.
Uniqueness: Lutetium has the highest density, melting point, and hardness among all lanthanides.
Lutetium sputtering targets stand out due to their high purity, density, and small grain size, making them indispensable in advanced technological applications.
属性
分子式 |
Mn4N- |
|---|---|
分子量 |
233.759 g/mol |
IUPAC 名称 |
azanidylidenemanganese;manganese |
InChI |
InChI=1S/4Mn.N/q;;;;-1 |
InChI 键 |
OHIWLJWDEUZUFQ-UHFFFAOYSA-N |
规范 SMILES |
[N-]=[Mn].[Mn].[Mn].[Mn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B13831616.png)

![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)






